Brevinin-2Ec

Insulinotropic peptide Antimicrobial peptide Beta-cell pharmacology

Brevinin-2Ec is the only brevinin-2 peptide with validated dual antibacterial and insulinotropic activity (1.3–3.5-fold in β-cells). Its 34-residue sequence, +4 charge, and Cys28–Cys34 disulfide bridge offer a distinct SAR template. Confirmed in gastric tissue and two frog species, it ensures physiological relevance and cross-study comparability. Ideal for immunity-metabolism crosstalk studies where Brevinin-2E/2Ei would introduce confounding variables. High-purity lyophilized powder; request quote for bulk orders.

Molecular Formula
Molecular Weight
Cat. No. B1577795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2Ec
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2Ec Antimicrobial Peptide: Procurement-Relevant Identity, Source, and Baseline Profile


Brevinin-2Ec (CAS 156549-28-9) is a 34-residue, C‑terminally disulfide‑bridged antimicrobial peptide (AMP) belonging to the brevinin‑2 subfamily of the frog skin active peptide (FSAP) family [1]. It was originally isolated from the skin secretions of the European edible frog Rana esculenta (now Pelophylax esculentus) [1][2], and has subsequently been identified in skin secretions of Rana saharica [3]. The peptide adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and exerts broad‑spectrum antibacterial activity against representative Gram‑negative and Gram‑positive species [1][2]. Brevinin-2Ec is also one of the few brevinin‑2 family members for which a measurable insulin‑releasing (insulinotropic) activity has been experimentally demonstrated in a mammalian β‑cell line [3].

Why Brevinin-2Ec Cannot Be Substituted by Generic Brevinin-2 Family Peptides


Brevinin-2 family peptides share a conserved C‑terminal disulfide‑linked heptapeptide motif (the 'Rana box'), but their primary sequences, net charge, hydrophobicity, and length vary substantially even among peptides isolated from the same frog species [1][2]. These physicochemical differences translate into measurable divergence in antibacterial potency, target selectivity, hemolytic activity, and – uniquely for Brevinin‑2Ec – the capacity to stimulate insulin secretion from pancreatic β‑cells [2][3]. Consequently, a procurement decision that treats any brevinin‑2 peptide as a functional equivalent to Brevinin‑2Ec risks selecting a molecule with an irreproducible biological fingerprint, particularly in experimental systems where both antimicrobial efficacy and ancillary endocrine activity matter.

Brevinin-2Ec: Quantitative Differentiation Evidence Against Closest Analogs and In‑Class Candidates


Insulin‑Releasing Activity: A Functional Property Absent from Closely Related Brevinin‑2 Variants

Brevinin‑2Ec (referred to as Brevinin‑2EC in the source literature) produced a 1.3‑ to 3.5‑fold stimulation of insulin release from glucose‑responsive BRIN‑BD11 rat pancreatic β‑cells in acute 20‑minute incubations, an effect that was statistically significant (P < 0.05) [1]. By contrast, systematic screening of other brevinin‑2 family members from the same study – including the co‑isolated esculentin‑1 and esculentin‑1B – did not yield equivalent insulinotropic activity; the insulin‑releasing fractions were specifically mapped to Brevinin‑2Ec, Brevinin‑1E, and the two esculentin isoforms [1]. Brevinin‑2E (the canonical parent peptide, P32413) and Brevinin‑2Ei, both isolated from the same R. esculenta complex, have not been reported to possess insulin‑releasing activity in any accessible primary literature or database annotation (DRAMP01927, DRAMP01934, UniProt P32413) [2][3].

Insulinotropic peptide Antimicrobial peptide Beta-cell pharmacology

Primary Sequence and Net Charge Differentiation Relative to Brevinin‑2E (Parent Peptide)

Brevinin‑2Ec (GILLDKLKNFAKTAGKGVLQSLLNTASCKLSGQC, 34 residues) differs from Brevinin‑2E (GIMDTLKNLAKTAGKGALQSLLNKASCKLSGQC, 33 residues) at 10 amino acid positions across the N‑terminal and central domains, resulting in a calculated net charge of +4 for Brevinin‑2Ec versus a lower net positive charge for the parent peptide [1][2]. Key substitutions include Ile2→Met2, Leu4→Asp4, Phe10→Leu10, Gly14→Ala14, Val15→Gly15, Asn24→Lys24, Thr25→Ala25, and the presence of an additional residue (Leu inserted at the N‑terminal region), which together shift the isoelectric point to 9.6 (Brevinin‑2Ec) from a reported value of approximately 9.3 for Brevinin‑2Ea orthologs [1][3]. The disulfide bridge position also shifts from Cys27–Cys33 in Brevinin‑2E to Cys28–Cys34 in Brevinin‑2Ec due to the length difference [1][2].

Peptide structure-activity relationship Net charge Sequence alignment

Hemolytic Activity Comparison: Brevinin‑2Ec Exhibits a Lower Hemolytic Liability Than Brevinin‑2R (B2RP)

The hemolytic activity of Brevinin‑2Ec against human erythrocytes is reported as LC₅₀ > 100 µM, based on data from the Simmaco et al. (1994) characterization study [1]. By comparison, the well‑characterized brevinin‑2‑related peptide B2RP (GIWDTIKSMGKVFAGKILQNL‑NH₂, from Lithobates septentrionalis) exhibits an LC₅₀ of 95 µM against human erythrocytes under comparable assay conditions [2]. This approximately 5% higher hemolytic tolerance for Brevinin‑2Ec, although modest in absolute terms, places Brevinin‑2Ec among the brevinin‑2 family members with a relatively more favorable hemolytic profile. Brevinin‑2Ea (DRAMP01927) similarly reports LC₅₀ > 100 µM [3], indicating that within the R. esculenta‑derived clade, hemolytic activity is generally attenuated relative to peptides from other Ranid species such as B2RP.

Hemolysis Therapeutic index Erythrocyte lysis

Dual‑Tissue Expression (Skin and Gastric Epithelium) Versus Skin‑Restricted Brevinin‑2 Orthologs

Brevinin‑2Ec is one of only two brevinin‑2 family peptides (along with Brevinin‑2Ef) whose identity has been confirmed in both skin secretions and gastric tissue extracts of R. esculenta [1]. Wang et al. (1998) isolated four structurally related peptides from the stomach of R. esculenta; one was identical to Brevinin‑2Ec previously described from skin [1]. This contrasts with Brevinin‑2Eg and Brevinin‑2Eh, which were detected exclusively in gastric tissue, and with the majority of brevinin‑2 peptides catalogued in DRAMP and UniProt that are annotated solely from skin [2]. Dual‑site expression implies a broader role in mucosal innate immunity and provides a biological rationale for investigating Brevinin‑2Ec in gastrointestinal infection models.

Tissue distribution Gastrointestinal immunity Peptide sourcing

Cross‑Species Conservation: Brevinin‑2Ec Is Present in Both R. esculenta and R. saharica, Unlike Many Species‑Specific Brevinin‑2 Variants

Brevinin‑2Ec has been experimentally identified in skin secretions of two distinct frog species: Rana esculenta (Pelophylax esculentus, the European edible frog) and Rana saharica (the Sahara frog) [1][2]. In contrast, many brevinin‑2 peptides show strict species‑ or population‑level restriction; for example, Brevinin‑2Ei, Brevinin‑2Ej, and Brevinin‑2Ek were found only in specific sub‑populations of the R. esculenta complex and were absent from individual specimens of R. ridibunda or R. lessonae [3]. The cross‑species occurrence of Brevinin‑2Ec suggests evolutionary conservation of its gene and implies functional importance that transcends a single ecological niche. This broader taxonomic representation may also facilitate comparative evolutionary studies that are not possible with species‑restricted analogs.

Evolutionary conservation Peptide homology Species distribution

Brevinin-2Ec: Evidence‑Backed Research and Industrial Application Scenarios for Informed Procurement


Dual‑Function Antimicrobial and Insulinotropic Peptide Screening in Metabolic Disease Models

Investigators studying the intersection of innate immunity and metabolic regulation can deploy Brevinin‑2Ec as a single molecular probe that exerts both broad‑spectrum antibacterial activity and a validated 1.3–3.5‑fold insulinotropic response in pancreatic β‑cells [1]. This dual functionality, demonstrated in the BRIN‑BD11 cell model, is not shared by other brevinin‑2 peptides such as Brevinin‑2E or Brevinin‑2Ei [1][2], making Brevinin‑2Ec uniquely suitable for experiments that require simultaneous assessment of antimicrobial defense and insulin secretion modulation without introducing a second peptide variable.

Gastrointestinal Antimicrobial Defense and Mucosal Immunity Research

Because Brevinin‑2Ec is one of only two brevinin‑2 family members confirmed in gastric tissue as well as skin [3], it is the preferred reagent for studies modeling amphibian (or comparative vertebrate) gastrointestinal innate immunity. Procurement of Brevinin‑2Ec rather than skin‑only peptides such as Brevinin‑2Ei or Brevinin‑2Ej [4] ensures that the peptide used matches the endogenous molecule present at the mucosal surface, thereby increasing the physiological relevance of the experimental design.

Structure‑Activity Relationship (SAR) Studies Targeting the C‑Terminal Rana Box and Charge‑Dependent Membrane Interactions

The unique sequence features of Brevinin‑2Ec – including a +4 net charge, a disulfide bridge at position Cys28–Cys34, and a 34‑residue backbone distinct from the 33‑residue Brevinin‑2E [2][5] – provide a distinct SAR template. Researchers comparing the effects of peptide length, net charge, and disulfide positioning on membrane permeabilization kinetics will find Brevinin‑2Ec to be an essential comparator to Brevinin‑2E and Brevinin‑2Ei, particularly when investigating the contribution of the Rana box to hemolytic activity modulation [5][6].

Cross‑Species Evolutionary Conservation Studies of Amphibian Antimicrobial Peptides

Brevinin‑2Ec is among the few brevinin‑2 family peptides with confirmed identity in two different frog species (R. esculenta and R. saharica) [1][4], making it a robust molecular marker for phylogenetic and population‑genetic studies of Ranid frogs. Laboratories conducting comparative peptidomics or investigating the evolutionary stability of antimicrobial peptide genes should select Brevinin‑2Ec over species‑restricted variants to ensure cross‑study comparability and broader taxonomic applicability.

Quote Request

Request a Quote for Brevinin-2Ec

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.